molecular formula C13H10N2O6S B1595965 Mordant Yellow 10 free acid CAS No. 21542-82-5

Mordant Yellow 10 free acid

Cat. No. B1595965
CAS RN: 21542-82-5
M. Wt: 322.3 g/mol
InChI Key: MXCDRFGKHNFKIP-UHFFFAOYSA-N
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Description

Mordant Yellow 10, also known as 5-(p-Sulfophenylazo)salicylic acid, disodium salt, is a yellow dye .


Synthesis Analysis

Mordant Yellow 10-pillared magnesium–aluminum layered double hydroxide (MY10-LDH) is prepared by an anion exchange method . The intercalated structures and the chemical compositions of MY10-LDH are characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) .


Molecular Structure Analysis

The molecular formula of Mordant Yellow 10 free acid is C13H10N2O6S . The molecular weight is 322.30 g/mol . The InChIKey is MXCDRFGKHNFKIP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Mordant Yellow 10 can undergo photo-oxidation in aqueous dispersions . It can also be degraded through a sequential anaerobic and bioaugmented aerobic bioreactor .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 145 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 4 .

Scientific Research Applications

Photodegradation Studies

Mordant Yellow 10 (MY10), a type of azo dye, has been widely studied for its degradation under various conditions to address environmental concerns related to dye pollution. The degradation and mineralization of MY10 have been explored using advanced oxidation processes. For instance, studies have revealed the effectiveness of ultrasound-enhanced Fenton degradation processes in breaking down MY10 in water, achieving significant discoloration and mineralization. These findings are crucial for developing efficient wastewater treatment technologies to mitigate the impact of dye pollution on aquatic ecosystems (Grčić, Vujević, & Koprivanac, 2010).

Heterogeneous Photo-Fenton Degradation

The heterogeneous photo-Fenton degradation of MY10 using iron oxide dispersions has demonstrated promising results in neutral pH conditions under UV-light irradiation. This method showcases an efficient approach to degrade MY10, highlighting the potential of heterogeneous photocatalysis in treating dye-contaminated water. The generation of hydroxyl radicals plays a significant role in the degradation process, underscoring the importance of advanced photocatalytic techniques in environmental remediation efforts (He, Tao, Ma, & Zhao, 2002).

Dye-Sensitized Solar Cells (DSSCs)

MY10 has also been studied for its application in dye-sensitized solar cells (DSSCs). Density functional theory (DFT) calculations have been conducted on MY10, focusing on its binding and electron transfer capabilities when coupled with titanium dioxide (TiO2) nanoclusters. These studies are critical for understanding how MY10 and similar dyes can be optimized for use in DSSCs, contributing to the development of renewable energy technologies (Oprea et al., 2013).

Supercritical Carbon Dioxide Dyeing

Research on supercritical carbon dioxide (scCO2) as a solvent for dyeing textile fibers has included the use of MY10. This method offers an environmentally friendly alternative to conventional water-based dyeing processes, demonstrating the potential of scCO2 in the textile industry for achieving high wash fastness properties while reducing water usage and pollution (Güzel & Akgerman, 2000).

Environmental Microbiology

The microbial degradation of MY10 under anaerobic conditions followed by aerobic treatment has been explored, showing the complete mineralization of the dye by a bacterial consortium. This study underscores the capability of microbial communities in bioremediating azo dye pollutants, offering insights into sustainable methods for treating dye-contaminated environments (Haug et al., 1991).

Future Directions

Research is ongoing into the degradation and detoxification of Mordant Yellow 10. For example, one study investigated the feasibility of a visible light driven photo-Fenton process as a post-treatment of a biological method for the effective degradation and detoxification of Mordant Yellow 10 . Another study looked at the integrated bio-chemo degradation of Mordant Yellow 10 using an upflow anaerobic packed bed reactor (UAPBR) and a tray type photo-Fenton reactor (TPFR) .

Mechanism of Action

Target of Action

Mordant Yellow 10, also known as Acid Yellow 10, is a type of azo dye It’s known that azo dyes generally interact with various biological tissues, primarily through electrostatic interactions .

Mode of Action

The mode of action of Mordant Yellow 10 involves its interaction with its targets. For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is predicted by a simple electrostatic model of dye binding . The staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments .

Biochemical Pathways

The biochemical pathways affected by Mordant Yellow 10 are related to the reduction and decolorization of azo dyes. Riboflavin in catalytic amounts significantly accelerates the reduction of Mordant Yellow 10 by anaerobic granular sludge . The position of riboflavin reductase became the important factor in the decolorization of Mordant Yellow 10 .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Mordant Yellow 10 is currently unknown .

Result of Action

The result of Mordant Yellow 10’s action is primarily observed as a change in coloration of the targeted materials. As a dye, it is used to stain various materials, including textiles and biological tissues . .

Biochemical Analysis

Biochemical Properties

Mordant Yellow 10 free acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with flavoproteins, which are capable of reducing azo dyes. The interaction between this compound and flavoproteins involves the transfer of electrons, leading to the reduction of the azo bond in the dye molecule. This reduction process is crucial for the decolorization and degradation of the dye in biological systems . Additionally, this compound can form complexes with metal ions, which can influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the compound can be decolorized and degraded by specific enzymes, such as riboflavin reductase, which plays a key role in the reduction of the azo bond . This process can impact cell signaling pathways and gene expression, as the breakdown products of the dye may interact with cellular components. In mammalian cells, this compound can influence cellular metabolism and potentially cause cytotoxic effects at high concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. The compound’s azo bond is a key site for enzymatic reduction, primarily mediated by flavoproteins and other reductases . This reduction process leads to the cleavage of the azo bond, resulting in the formation of aromatic amines, which can further interact with cellular components. Additionally, this compound can form complexes with metal ions, which may affect its binding interactions with proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or microbial activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may have minimal impact on cellular function, while higher doses can lead to cytotoxic effects and adverse reactions . Studies have shown that there is a threshold concentration above which this compound can cause significant toxicity, including damage to cellular structures and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound can be reduced by bacterial enzymes, such as riboflavin reductase, leading to the formation of aromatic amines . These breakdown products can then enter further metabolic pathways, where they may be conjugated with other molecules or further degraded. The interaction of this compound with metal ions can also influence its metabolic fate and the levels of metabolites in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and may accumulate in certain cellular compartments . The formation of complexes with metal ions can also affect the localization and distribution of this compound within tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with cellular components. The compound can be found in the cytoplasm, where it may interact with enzymes and other proteins involved in its reduction and degradation . Additionally, this compound can be targeted to specific organelles, such as mitochondria or lysosomes, through post-translational modifications or binding interactions with targeting signals .

properties

IUPAC Name

2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDRFGKHNFKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863681
Record name 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21542-82-5
Record name Acid Yellow 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21542-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mordant Yellow 10 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MORDANT YELLOW 10 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GUO5L1MO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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